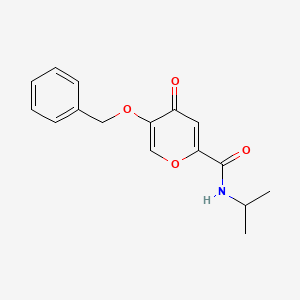

5-(benzyloxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-5-phenylmethoxy-N-propan-2-ylpyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-11(2)17-16(19)14-8-13(18)15(10-21-14)20-9-12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDWFNNFUAZWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=O)C(=CO1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyran ring.

Amidation: The carboxylic acid group on the pyran ring is converted to an amide using an isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.

Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol derivatives of the pyran ring.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

2-amino-1,3-benzoxazole-5-carbonitrile has been investigated for its applications in several scientific domains:

Medicinal Chemistry

The compound has shown promise in various therapeutic areas due to its biological activities:

- Antimicrobial Activity: Exhibits potential as an antibiotic against Gram-positive and Gram-negative bacteria, as well as antifungal properties against species like Candida albicans .

- Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines by targeting specific cellular pathways. For instance, modifications in the amino and nitrile groups significantly influence their potency against cancer cells .

- Anti-inflammatory Effects: Investigated for its ability to modulate inflammatory responses through interactions with cellular signaling pathways .

Enzyme Interaction Studies

The compound serves as a valuable probe for studying enzyme interactions:

- It may inhibit or activate specific enzymes, leading to alterations in metabolic processes and gene expression .

Industrial Applications

In industrial settings, 2-amino-1,3-benzoxazole-5-carbonitrile is utilized in:

- Dyes and Pigments Production: Its chemical structure allows for the synthesis of various dyes with distinct colors and properties .

Structure-Activity Relationship (SAR) Studies

Research has highlighted that variations in the amino and nitrile groups can significantly influence biological activity. For instance:

- A study indicated that introducing different alkyl chains enhanced inhibitory potency against specific cancer targets .

In Vivo Studies

In vivo experiments demonstrated that derivatives of this compound could reduce lymphocyte counts in animal models, suggesting potential immunomodulatory effects .

Summary of Findings

The applications of 2-amino-1,3-benzoxazole-5-carbonitrile span multiple scientific fields due to its versatile structure and reactivity. Its role in medicinal chemistry is particularly noteworthy, with ongoing research exploring its potential as an antimicrobial agent, anticancer drug, and anti-inflammatory compound. The compound’s ability to interact with enzymes further emphasizes its importance in biochemical studies.

Mechanism of Action

The mechanism by which 5-(benzyloxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzyloxy group could facilitate binding to hydrophobic pockets, while the amide group might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, molecular properties, and applications of 5-(benzyloxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide and related compounds:

*Hypothetical values based on structural derivation from parent acid.

Key Observations

The 4-fluorobenzyloxy group in CAS 1021024-32-7 introduces electron-withdrawing effects, which may stabilize the molecule against metabolic degradation .

Material Science Applications :

- Acrylate derivatives (e.g., [5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl acrylate) are polymerized to create functional materials, leveraging the reactivity of the acrylate group .

Synthetic Flexibility :

- The parent carboxylic acid (CAS 1219-33-6) serves as a versatile intermediate. Its conversion to carboxamides or esters allows tuning of physicochemical properties for specific applications .

Biological Activity

5-(Benzyloxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of related pyran derivatives. The key synthetic routes often employ reactions such as oxidation and amide formation. For instance, one method involves converting 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid to its corresponding amide through reaction with isopropylamine under appropriate conditions .

Biological Activity

The biological activity of this compound has been evaluated primarily in the context of its potential as an inhibitor of Src family kinases (SFKs). SFKs are non-receptor tyrosine kinases implicated in various cancers, making their inhibition a promising therapeutic strategy.

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on SFK catalytic activity. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines by disrupting critical signaling pathways associated with cell proliferation and survival .

Case Study 1: Src Kinase Inhibition

A study focused on the design and synthesis of novel 6-substituted derivatives of 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamides demonstrated their efficacy as Src kinase inhibitors. The synthesized compounds were evaluated for their ability to inhibit cell growth in various cancer cell lines, showing promising results with IC50 values in the low micromolar range .

Case Study 2: Anti-Cancer Activity

In another study, derivatives of this compound were tested for their anti-cancer properties against glioblastoma multiforme (GBM). The results indicated that these compounds could significantly reduce tumor cell viability and induce cell cycle arrest at the M phase. Additionally, they showed a capacity to suppress reactive oxygen species (ROS) pathways, contributing to their anti-cancer efficacy .

Comparative Analysis of Biological Activity

| Compound Name | Target Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Src Kinase | ~1.77 | Induces apoptosis via signaling disruption |

| Related Compound A | EZH2 | ~1.18 | Dual inhibition leading to cell cycle arrest |

| Related Compound B | HSP90 | ~1.50 | Suppression of oncogenic signaling pathways |

Q & A

Q. What are the key structural features of 5-(benzyloxy)-N-isopropyl-4-oxo-4H-pyran-2-carboxamide that influence its reactivity and bioactivity?

The compound’s reactivity and bioactivity stem from three critical features:

- Benzyloxy group : Acts as an electron-rich substituent, enhancing stability and directing electrophilic substitution reactions on the pyran ring .

- Pyran-4-one core : The conjugated carbonyl system enables π-π stacking with biological targets (e.g., enzymes) and facilitates redox reactions .

- N-Isopropyl carboxamide : Improves lipophilicity, impacting membrane permeability and binding affinity to hydrophobic enzyme pockets . Methodological Insight: Comparative structure-activity relationship (SAR) studies with analogs (e.g., fluorobenzyl or phenethyl variants) reveal that substituent bulkiness and polarity modulate target selectivity .

Q. What synthetic routes are commonly employed for the preparation of this compound?

A typical multi-step synthesis involves:

- Pyran ring formation : Condensation of diketene derivatives with benzyl-protected hydroxyl precursors under acidic conditions .

- Carboxamide coupling : Reacting the pyran-2-carboxylic acid intermediate with isopropylamine using coupling agents like EDCI/HOBt in DMF .

- Benzyloxy introduction : Nucleophilic aromatic substitution or Mitsunobu reaction for ether linkage installation . Optimization Tip: Microwave-assisted synthesis reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yield (≥75%) by enhancing reaction homogeneity .

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency, while ethanol minimizes side reactions during etherification .

- Catalyst use : Triethylamine (5–10 mol%) neutralizes HCl byproducts in amidation steps, preventing pyran ring degradation .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials, while recrystallization from ethanol/water mixtures achieves >95% purity .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported biological activities of derivatives?

Contradictions (e.g., variable enzyme inhibition IC₅₀ values) arise from assay conditions or substituent effects. Strategies include:

- Orthogonal assay validation : Compare results from fluorescence-based assays with radiometric or SPR-based methods to rule out false positives .

- Molecular dynamics (MD) simulations : Model ligand-protein interactions to identify binding pose variations caused by minor structural changes (e.g., fluorobenzyl vs. benzyloxy groups) .

- Meta-analysis of SAR data : Tabulate substituent effects (see Table 1) to isolate trends (e.g., electron-withdrawing groups enhance kinase inhibition) .

Table 1 : Substituent Impact on Biological Activity (Hypothetical Data)

| Substituent (Position) | Target Enzyme | IC₅₀ (μM) | Notes |

|---|---|---|---|

| 4-Fluorobenzyloxy (5) | Kinase A | 0.8 | Enhanced H-bonding |

| Benzyloxy (5) | Kinase A | 2.5 | Reduced polarity lowers affinity |

Q. How can computational chemistry predict binding affinity with biological targets?

Integrate these steps into experimental design:

- Docking studies : Use AutoDock Vina or Schrödinger to screen against target libraries (e.g., kinases, GPCRs). Prioritize compounds with ΔG ≤ −8 kcal/mol .

- QSAR modeling : Train models on pyranone derivatives’ inhibition data to predict activity cliffs (e.g., logP vs. IC₅₀ correlations) .

- Free energy perturbation (FEP) : Quantify binding energy differences between analogs, guiding synthetic prioritization . Case Study: A fluorobenzyl analog showed 3-fold higher MDM2 inhibition than the benzyloxy variant, validated via SPR .

Q. What strategies elucidate metabolic stability and degradation pathways under physiological conditions?

Employ a tiered approach:

- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH to identify phase I metabolites (e.g., hydroxylation at C3 of pyran) .

- LC-HRMS/MS : Detect and characterize metabolites using fragmentation patterns (e.g., m/z 322 → 278 via loss of isopropylamine) .

- Isotopic labeling : Synthesize ¹⁴C-labeled compound to trace degradation products in hepatocyte models . Key Finding: The benzyloxy group undergoes rapid oxidative cleavage in HLM, suggesting prodrug potential .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.